3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
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Overview
Description
3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex heterocyclic compound that combines multiple pharmacologically active moieties. This compound is part of the triazolothiadiazine family, known for its diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalytic amount of piperidine . The reaction is usually carried out in refluxing ethanol for several hours to yield the desired triazolothiadiazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate for the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . Additionally, it can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,5]thiadiazines: Another class of triazolothiadiazine derivatives with similar biological properties.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines: These compounds also possess a triazolothiadiazine core and are studied for their therapeutic potential.
Uniqueness
The uniqueness of 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine lies in its specific combination of pharmacologically active moieties, which allows it to interact with a broader range of biological targets
Biological Activity
The compound 3-[6-(1,3-Benzodioxol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This article delves into its biological activity, focusing on antimicrobial properties, anticancer effects, and other pharmacological potentials based on recent research findings.
Molecular Information
- Molecular Formula : C18H14N4O3S
- Molecular Weight : 366.39 g/mol
- CAS Number : 876887-27-3
The compound features a combination of imidazole and thiadiazole rings, which are known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit significant antimicrobial properties. A study involving multiple synthesized derivatives demonstrated that these compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ampicillin and streptomycin .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
Compound A | 8 | MRSA |
Compound B | 16 | E. coli |
Compound C | 32 | S. aureus |
The results indicate that the presence of the benzodioxole moiety enhances the antimicrobial efficacy of the triazole-thiadiazole framework .
Anticancer Activity
The anticancer potential of compounds containing the thiadiazole ring has been extensively studied. A review highlighted that these derivatives can inhibit cancer cell proliferation through various mechanisms, including interference with DNA synthesis and apoptosis induction in cancer cells. Specifically, compounds were tested against HepG2 (liver cancer) and A549 (lung cancer) cell lines, showing IC50 values significantly lower than those of established chemotherapeutics .
Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
---|---|---|
HepG2 | 5.0 | Doxorubicin (10) |
A549 | 7.5 | Cisplatin (15) |
These findings suggest that the incorporation of the benzodioxole group into the thiadiazole structure may enhance cytotoxic activity against cancer cells .
Other Pharmacological Activities
In addition to antimicrobial and anticancer properties, compounds similar to This compound have shown promise in various other biological activities:
- Antioxidant Activity : Several studies have reported that these compounds can scavenge free radicals effectively.
- Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers in vitro.
- Anticonvulsant Properties : Some derivatives have been tested for their ability to prevent seizures in animal models .
Case Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of synthesized triazolo-thiadiazole derivatives against resistant bacterial strains. The results demonstrated that certain compounds exhibited up to 80-fold greater antifungal activity compared to ketoconazole and showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Activity
Another research effort focused on evaluating the anticancer effects of these derivatives on different human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against HepG2 cells while maintaining low toxicity towards normal cells .
Properties
Molecular Formula |
C18H12N6O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N6O2S/c1-10-15(23-7-3-2-4-14(23)19-10)16-20-21-18-24(16)22-17(27-18)11-5-6-12-13(8-11)26-9-25-12/h2-8H,9H2,1H3 |
InChI Key |
MWZFWAKQRCMOGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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